Methyl 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-YL]acetate
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Overview
Description
Methyl 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-YL]acetate is a complex organic compound with a unique structure that includes a chlorophenyl group and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-YL]acetate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to cyclization to form the indene structure. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-YL]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-YL]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-YL]acetate involves its interaction with specific molecular targets. The chlorophenyl group and indene moiety allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Similar in structure but lacks the indene moiety.
Ethyl 4-chlorophenylacetate: Another related compound with a different ester group.
Uniqueness
Methyl 2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-YL]acetate is unique due to its combination of a chlorophenyl group and an indene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-23-15(20)10-18(11-6-8-12(19)9-7-11)16(21)13-4-2-3-5-14(13)17(18)22/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMOHFYLVQCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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